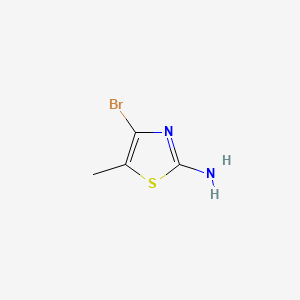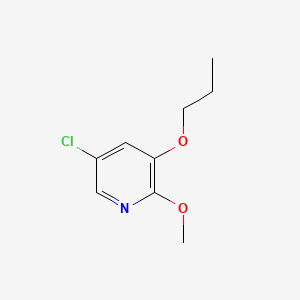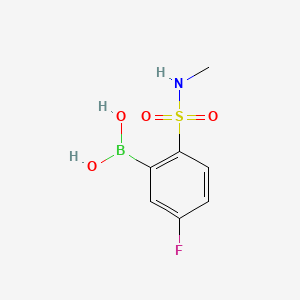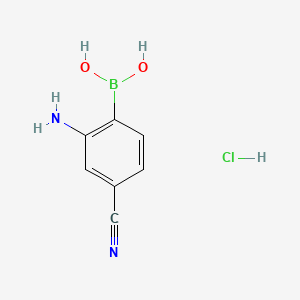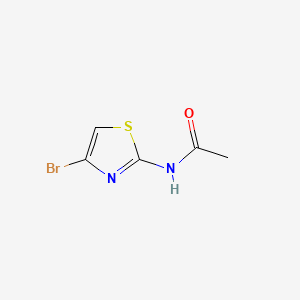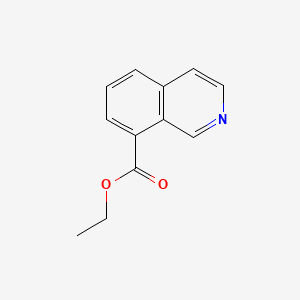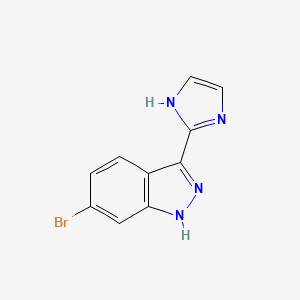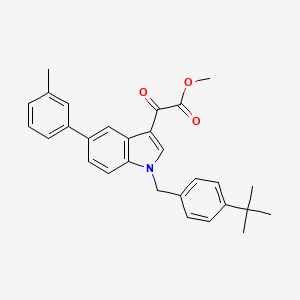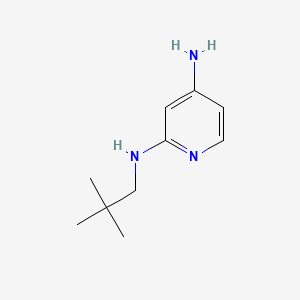
N2-neopentylpyridine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-neopentylpyridine-2,4-diamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in organic synthesis. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of N2-neopentylpyridine-2,4-diamine is not fully understood. However, it is believed that this compound acts as a chelating agent and forms complexes with metal ions. These metal complexes have been studied for their potential as catalysts for various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound has low toxicity and does not cause significant adverse effects.
实验室实验的优点和局限性
N2-neopentylpyridine-2,4-diamine has several advantages and limitations for lab experiments. One of the advantages is its potential as a ligand for the synthesis of catalysts for various reactions. Another advantage is its low toxicity, which makes it suitable for use in biological systems. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous reactions.
未来方向
There are several future directions for the study of N2-neopentylpyridine-2,4-diamine. One of the directions is the study of its potential as a drug candidate for the treatment of various diseases. Another direction is the study of its potential as a building block for the synthesis of MOFs and COFs with unique properties. Additionally, the study of its potential as a ligand for the synthesis of catalysts for various reactions is an area that requires further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. The future directions for the study of this compound include its potential as a drug candidate, building block for MOFs and COFs, and ligand for the synthesis of catalysts.
合成方法
N2-neopentylpyridine-2,4-diamine can be synthesized using different methods. One of the commonly used methods involves the reaction of 2,4-dichloropyridine with neopentylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain this compound. Other methods of synthesis include the reaction of 2,4-dichloropyridine with neopentyl alcohol and the reaction of 2,4-dichloropyridine with neopentyl isocyanate.
科学研究应用
N2-neopentylpyridine-2,4-diamine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, this compound has been studied for its potential as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, this compound has been studied for its potential as a ligand for the synthesis of catalysts for various reactions such as Suzuki-Miyaura coupling and Heck reaction.
属性
IUPAC Name |
2-N-(2,2-dimethylpropyl)pyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPLOXBZDCTWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)


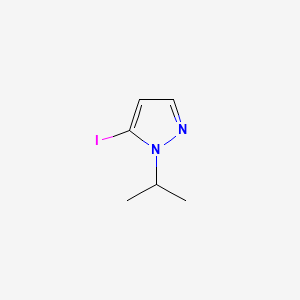
![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
